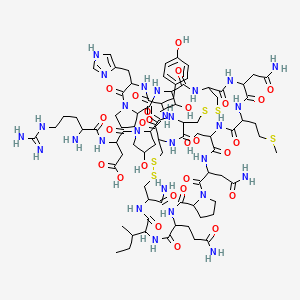

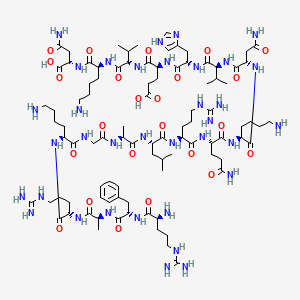

Ac-Ala-Glu-Ala-Arg-Ala-Arg-Arg-Ala-Ala-Ala-Arg-Ala-Ala-Arg-Arg-Ala-Lys-Lys(1)-Pro-DL-Dap(2)-Glu-NH2.Ac-Ala-Glu-Ala-Arg-Ala-Arg-Arg-Ala-Ala-Ala-Arg-Ala-Ala-Arg-Arg-Ala-(2).Ac-Ala-Glu-Ala-Arg-Ala-Arg-Arg-Ala-Ala-Ala-Arg-Ala-Ala-Arg-Arg-Ala-(1)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PM 102 is heparin antagonist that reverses the anticoagulant effect of heparin and potently binds heparin (Kd = 36 nM in vitro).

Scientific Research Applications

Peptide Interactions and Affinity Chromatography

Peptide sequences containing Arg and Lys are significant due to their potential interactions with ribosomal RNA. The synthesis of peptides like Ala-Arg-Glu-Arg-Ala and others, and their derivatization with acryloyl residues, is crucial in studying peptide-oligonucleotide interactions. These peptides can be transformed into insoluble peptide gels, useful for affinity chromatography, a method crucial in purifying biomolecules for further study (Eckstein et al., 2009).

Role in Growth Hormone Release

Certain peptide sequences, particularly those containing Arg and Ala, are found in polypeptides with intrinsic growth hormone-releasing activity. For example, a peptide isolated from a human pancreatic tumor that caused acromegaly had a sequence with these amino acids, which underscores their importance in the study of growth hormones and related disorders (Guillemin et al., 1982).

Angiotensin Converting Enzyme (ACE) Inhibition

Peptides containing sequences like Leu-Arg-Pro-Val-Ala-Ala-Glu, derived from lactoferrin, are studied for their role in ACE inhibition. Structural variations in these peptides help understand the structure-activity relationship crucial in cardiovascular research (Lee et al., 2006).

Proteolytic Susceptibility Studies

Studying peptides like Ac-L-ala-L-leu-L-phe-L-ala-L-leu-L-arg-NH2 helps understand their proteolytic susceptibilities. This knowledge is vital in understanding protein degradation processes, which has implications in various biological and disease contexts (Miller et al., 1995).

Hormonal Studies

Understanding the sequence of hormones like human chorionic gonadotropin, which includes Arg and Ala, is critical in reproductive health research. Such studies are fundamental in understanding hormone structure and function (Morgan et al., 1975).

Peptide Synthesis and Characterization

Research involving the synthesis and characterization of peptides containing Arg and Ala is essential in understanding peptide structure and function. This includes peptides like Ac-Phe-Leu-Ala-Glu-Gly-Gly-Gly-Val-Arg-Gly-Pro-Arg-Val-Val-Glu-NHCH3, which are used in studying interactions with enzymes like thrombin (Meinwald et al., 1980).

properties

IUPAC Name |

(4S)-4-[[3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-2-[[(2S)-1-[(2S)-6-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-6-aminohexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C235H425N111O64/c1-105(306-199(392)143(62-41-91-281-224(250)251)338-208(401)149(68-47-97-287-230(262)263)329-183(376)122(18)303-174(367)116(12)308-193(386)137(56-35-85-275-218(238)239)323-180(373)119(15)300-168(361)110(6)297-171(364)113(9)311-201(394)145(64-43-93-283-226(254)255)340-211(404)152(71-50-100-290-233(268)269)332-190(383)126(22)314-196(389)140(59-38-88-278-221(244)245)326-187(380)129(25)318-205(398)155(76-80-162(352)353)335-177(370)107(3)294-132(28)347)166(359)274-84-34-32-55-158(344-214(407)136(54-31-33-83-236)322-186(379)125(21)317-204(397)148(67-46-96-286-229(260)261)343-210(403)151(70-49-99-289-232(266)267)331-185(378)124(20)305-176(369)118(14)310-195(388)139(58-37-87-277-220(242)243)325-182(375)121(17)302-170(363)112(8)299-173(366)115(11)313-203(396)147(66-45-95-285-228(258)259)342-213(406)154(73-52-102-292-235(272)273)334-192(385)128(24)316-198(391)142(61-40-90-280-223(248)249)328-189(382)131(27)320-207(400)157(78-82-164(356)357)337-179(372)109(5)296-134(30)349)217(410)346-103-53-74-160(346)216(409)345-159(215(408)321-135(165(237)358)75-79-161(350)351)104-293-167(360)106(2)307-200(393)144(63-42-92-282-225(252)253)339-209(402)150(69-48-98-288-231(264)265)330-184(377)123(19)304-175(368)117(13)309-194(387)138(57-36-86-276-219(240)241)324-181(374)120(16)301-169(362)111(7)298-172(365)114(10)312-202(395)146(65-44-94-284-227(256)257)341-212(405)153(72-51-101-291-234(270)271)333-191(384)127(23)315-197(390)141(60-39-89-279-222(246)247)327-188(381)130(26)319-206(399)156(77-81-163(354)355)336-178(371)108(4)295-133(29)348/h105-131,135-160H,31-104,236H2,1-30H3,(H2,237,358)(H,274,359)(H,293,360)(H,294,347)(H,295,348)(H,296,349)(H,297,364)(H,298,365)(H,299,366)(H,300,361)(H,301,362)(H,302,363)(H,303,367)(H,304,368)(H,305,369)(H,306,392)(H,307,393)(H,308,386)(H,309,387)(H,310,388)(H,311,394)(H,312,395)(H,313,396)(H,314,389)(H,315,390)(H,316,391)(H,317,397)(H,318,398)(H,319,399)(H,320,400)(H,321,408)(H,322,379)(H,323,373)(H,324,374)(H,325,375)(H,326,380)(H,327,381)(H,328,382)(H,329,376)(H,330,377)(H,331,378)(H,332,383)(H,333,384)(H,334,385)(H,335,370)(H,336,371)(H,337,372)(H,338,401)(H,339,402)(H,340,404)(H,341,405)(H,342,406)(H,343,403)(H,344,407)(H,345,409)(H,350,351)(H,352,353)(H,354,355)(H,356,357)(H4,238,239,275)(H4,240,241,276)(H4,242,243,277)(H4,244,245,278)(H4,246,247,279)(H4,248,249,280)(H4,250,251,281)(H4,252,253,282)(H4,254,255,283)(H4,256,257,284)(H4,258,259,285)(H4,260,261,286)(H4,262,263,287)(H4,264,265,288)(H4,266,267,289)(H4,268,269,290)(H4,270,271,291)(H4,272,273,292)/t105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159?,160-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMCCUFFCSYBDM-YUELKKPWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NCCCCC(C(=O)N1CCCC1C(=O)NC(CNC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C)C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)NCCCC[C@@H](C(=O)N1CCC[C@H]1C(=O)NC(CNC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C235H425N111O64 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

5830 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

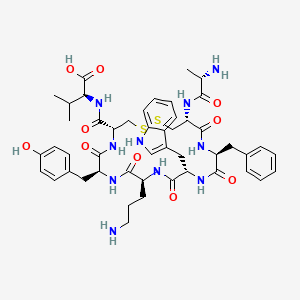

![(3S)-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(3R,6S,9S,12S,15S)-12-benzyl-9-[3-(diaminomethylideneamino)propyl]-15-(1H-imidazol-5-ylmethyl)-6-(1H-indol-3-ylmethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclotricosane-3-carbonyl]amino]-4-oxobutanoic acid](/img/structure/B612391.png)

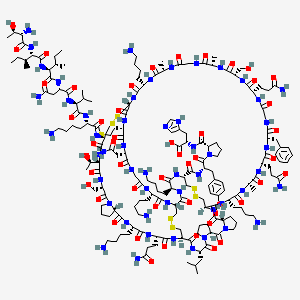

![[Ala113]-MBP (104-118)](/img/structure/B612395.png)

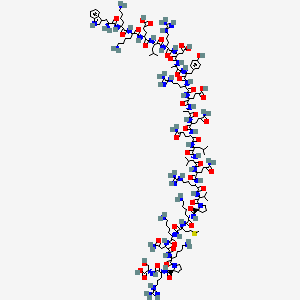

![[Ala107]-MBP (104-118)](/img/structure/B612396.png)